2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the methoxyanilino group and the thiazole ring contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and 4,5-dimethylthiazole-5-carboxylic acid.
Formation of Intermediate: The 2-methoxyaniline undergoes a reaction with a suitable coupling agent to form an intermediate.
Cyclization: The intermediate is then cyclized under specific conditions to form the thiazole ring.
Final Product:
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. For example, the use of epoxides and acetic anhydride in the presence of a catalyst can facilitate the synthesis process .
Chemical Reactions Analysis
2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and anilino groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethyl sulfoxide), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:
Thiophene Derivatives: These compounds also contain a sulfur atom in a five-membered ring and exhibit similar biological activities.
Pyrimidine Derivatives: These compounds have a six-membered ring with nitrogen atoms and are known for their therapeutic potential.
Fluorinated Purines: These compounds contain fluorine atoms and are used in medicinal chemistry for their unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-11(12(17)14-2)19-13(15-8)16-9-6-4-5-7-10(9)18-3/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLFNOFMVFEPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2OC)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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